

CDD-1431: A Highly Selective BMPR2 Kinase Inhibitor

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Compound of Interest

Compound Name: CDD-1431

Cat. No.: B15540728

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A Comparative Guide for Researchers and Drug Development Professionals

CDD-1431 has emerged as a potent and exceptionally selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a serine/threonine kinase pivotal in various cellular signaling pathways. This guide provides a comprehensive analysis of **CDD-1431**'s selectivity profile against other kinases, supported by experimental data, to assist researchers in evaluating its potential as a specific molecular probe and a therapeutic lead.

Selectivity Profile of CDD-1431

CDD-1431 was identified through DNA-encoded chemical library screening as a low-nanomolar inhibitor of BMPR2.^{[1][2]} Its selectivity has been demonstrated to be superior, with minimal activity against other closely related kinases within the Transforming Growth Factor- β (TGF- β) family.

Quantitative Kinase Inhibition Data

The inhibitory activity of **CDD-1431** was assessed against its primary target, BMPR2, and other related kinases. The data clearly illustrates its high affinity for BMPR2 and significantly lower potency against other tested kinases.

Kinase Target	IC50 (nM)	Selectivity over BMPR2 (fold)
BMPR2	1.6	-
ALK1	>1000	>625
ALK2	>1000	>625

Table 1: In vitro inhibitory activity of **CDD-1431** against BMPR2 and other TGF- β family kinases. Data sourced from Modukuri et al., J Med Chem, 2023.[1][2]

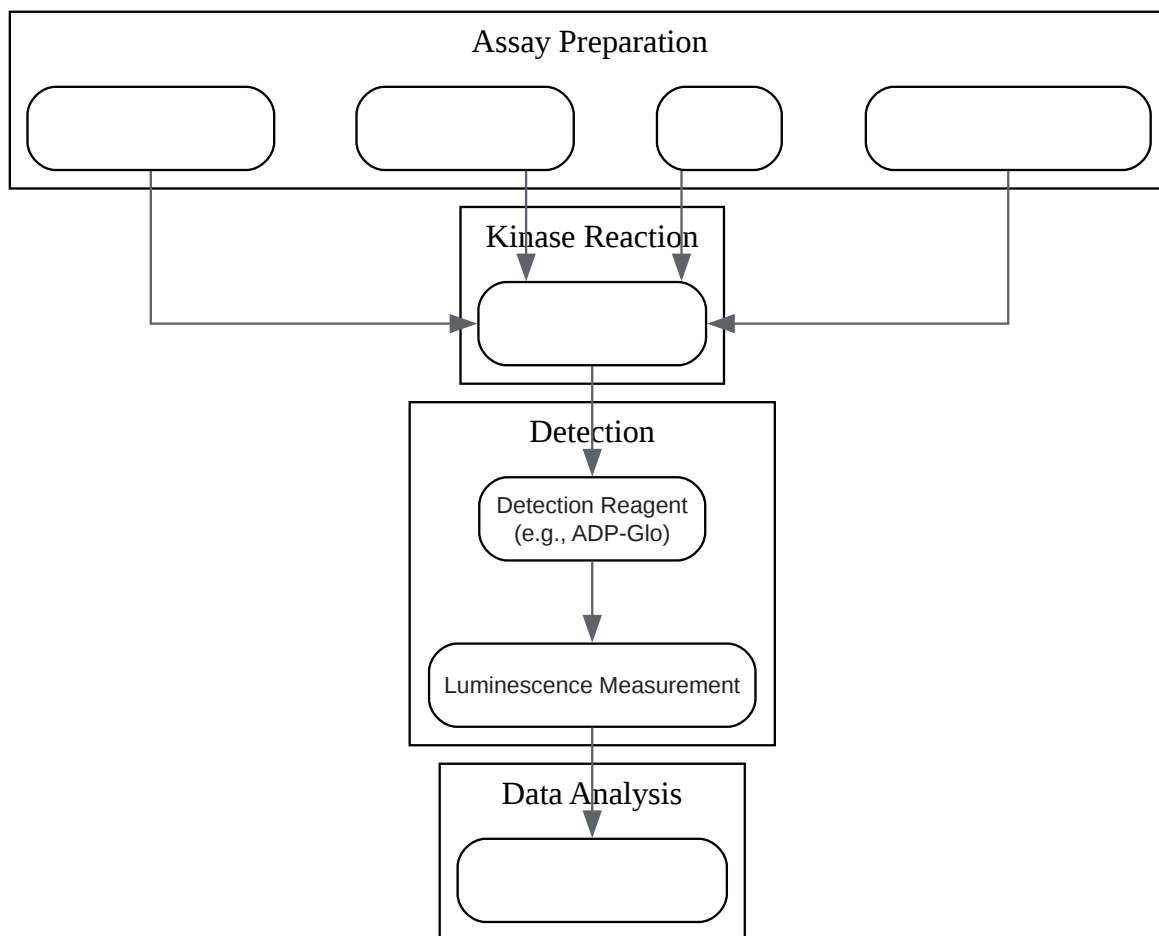
The compound demonstrates a greater than 625-fold selectivity for BMPR2 over ALK1 and ALK2, underscoring its potential for targeted therapeutic applications with a reduced risk of off-target effects.[1][2] While a broad-panel KINOMEScan was performed on a related compound, CDD-1115, which also showed high selectivity, specific comprehensive screening data for **CDD-1431** against a wider kinome panel is not publicly available at this time. However, the initial findings strongly suggest a highly selective profile.[1][2]

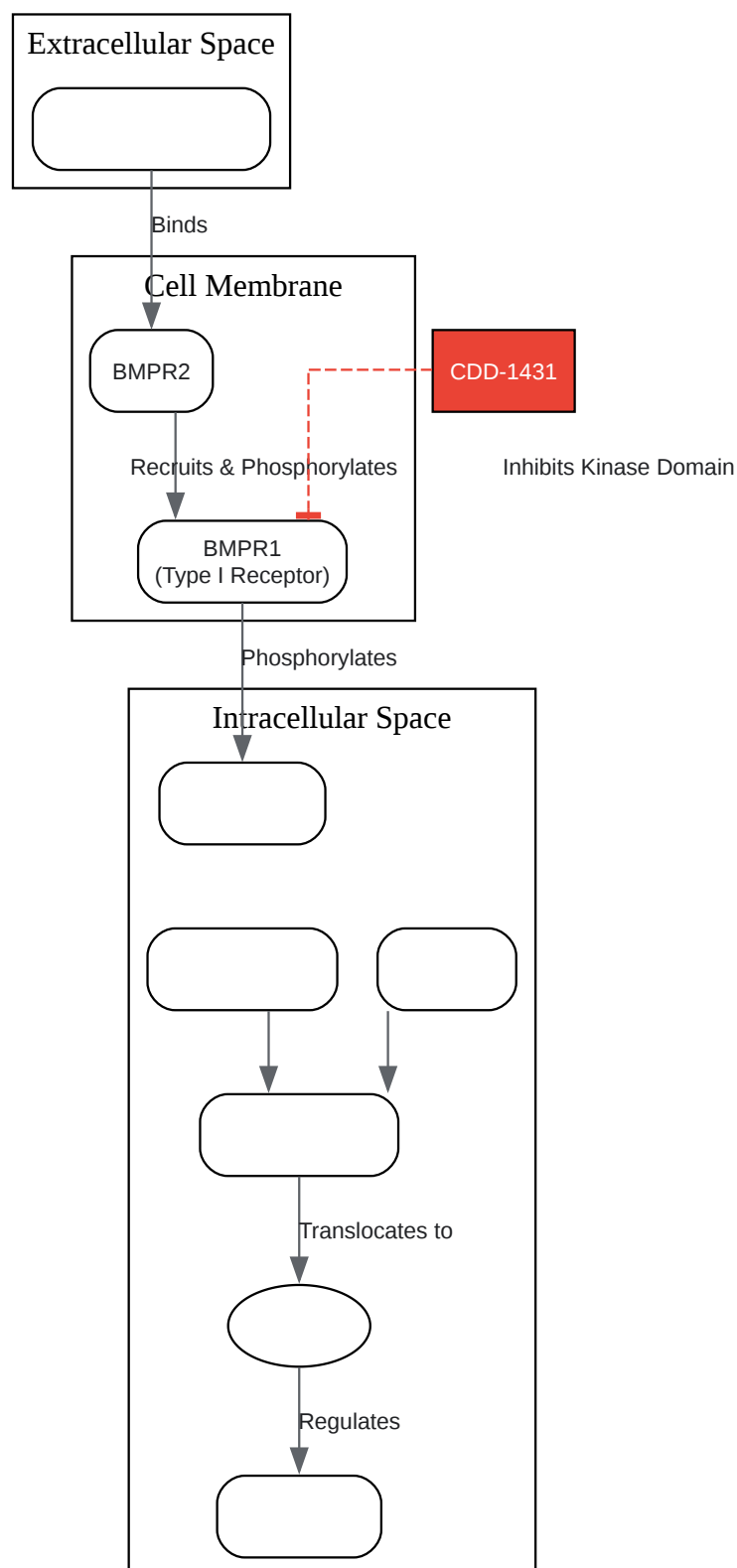
Experimental Protocols

The following methodologies were employed to determine the kinase selectivity profile of **CDD-1431**.

In Vitro Kinase Inhibition Assay

The inhibitory potency of **CDD-1431** against BMPR2 and other kinases was determined using an in vitro kinase inhibition assay. The general workflow for such an assay is as follows:





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References

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- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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